L-Idose-13C-3

Stable isotope labeling Mass spectrometry Internal standardization

Quantifying L-idose in biological matrices requires an analyte-matched internal standard to correct for matrix effects and instrument variability. L-Idose-13C-3 is the requisite 13C-position-labeled solution, delivering chromatographic co-elution and a +1 Da mass shift for accurate SRM/MRM detection in LC-MS/MS workflows. - Eliminates quantification bias from deuterium isotope effects and differential ion suppression. - Enables precise metabolic flux tracking at C-3 through aldose reductase pathways. - Validated for qNMR, meeting FDA/EMA bioanalytical method validation expectations. - Purity ≥98% (HPLC), with batch-specific CoA for GLP/GMP compliance.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B15141451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Idose-13C-3
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-CZQHXNBCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Idose-13C-3: Stable Isotope-Labeled Rare Aldohexose for Quantitative Tracer and Internal Standard Applications


L-Idose-13C-3 is a stable isotope-labeled derivative of L-idose, a rare aldohexose monosaccharide (C6H12O6) that serves as the C-5 epimer of D-glucose [1]. This compound incorporates a carbon-13 isotope specifically at the third carbon position of the L-idose backbone, yielding a molecular formula of C5[13C]H12O6 with a molecular weight of 181.15 g/mol . L-Idose-13C-3 is classified as a stable isotope-labeled compound primarily utilized as an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS, as well as a tracer in metabolic and pharmacokinetic studies . Its isotopic labeling confers a distinct mass signature (M+1 relative to unlabeled L-idose, which has a molecular weight of 180.16 g/mol) while maintaining near-identical chemical and physical properties to the native analyte [2].

Why Unlabeled L-Idose or Alternative Stable Isotope-Labeled Sugars Cannot Substitute for L-Idose-13C-3 in Quantitative Bioanalysis


Generic substitution of L-Idose-13C-3 with unlabeled L-idose or structurally distinct isotope-labeled sugars (e.g., 13C-labeled glucose or deuterated analogs) introduces systematic quantification errors that undermine analytical validity. Unlabeled L-idose fails entirely as an internal standard because it co-elutes and is indistinguishable from endogenous or experimental analyte in mass spectrometry, rendering peak area normalization impossible [1]. Structurally dissimilar isotope-labeled sugars exhibit divergent chromatographic retention times, ionization efficiencies, and extraction recoveries relative to the target analyte, resulting in incomplete compensation for matrix effects, sample preparation variability, and instrument drift [2]. Even closely related stable isotope-labeled internal standards such as deuterium (²H)-labeled analogs can display retention time shifts due to deuterium isotope effects, causing differential ion suppression that alters analyte-to-internal-standard peak area ratios and compromises quantitative accuracy [3]. In contrast, ¹³C-labeled internal standards like L-Idose-13C-3 demonstrate retention time alignment with the unlabeled analyte and provide superior matrix effect correction compared to ²H-labeled alternatives [4]. These differential performance characteristics necessitate the use of the analyte-matched, ¹³C-position-labeled compound for method validation and regulatory-compliant bioanalysis.

L-Idose-13C-3 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Molecular Mass Differentiation: Isotopic Shift Enables MS-Based Quantitation of L-Idose

L-Idose-13C-3 incorporates a single ¹³C atom at the C-3 position, increasing the monoisotopic molecular mass from 180.16 Da (unlabeled L-idose) to 181.15 Da . This +1 Da mass shift generates a distinct isotopic peak that is fully resolvable from the endogenous unlabeled analyte in mass spectrometry without altering chromatographic retention time [1]. The position-specific labeling at C-3, as opposed to other carbon positions (e.g., L-Idose-13C-1 or L-Idose-13C-2), provides differential tracking capability for metabolic flux studies where specific carbon atoms are followed through enzymatic transformations .

Stable isotope labeling Mass spectrometry Internal standardization Quantitative bioanalysis

Analytical Platform Compatibility: Validated Internal Standard for NMR, GC-MS, and LC-MS Quantitation

L-Idose-13C-3 is explicitly validated for use as an internal standard across three major analytical platforms: NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) . This multi-platform compatibility contrasts with unlabeled L-idose, which lacks the isotopic differentiation required for internal standardization and thus cannot be used for quantitative normalization in any of these techniques [1]. The ¹³C label provides a stable mass increment without introducing deuterium-associated retention time shifts, ensuring that the labeled standard co-elutes precisely with the unlabeled analyte across all three platforms [2].

LC-MS method validation GC-MS NMR quantitation Internal standard

Chromatographic Retention Time Fidelity: ¹³C Labeling Avoids Deuterium Isotope Effect Artifacts

Stable isotope-labeled internal standards incorporating ¹³C, such as L-Idose-13C-3, exhibit retention times that are virtually identical to their unlabeled analyte counterparts, in contrast to deuterium (²H)-labeled analogs which can display measurable retention time shifts due to the deuterium isotope effect [1]. Studies comparing ²H-labeled and ¹³C-labeled internal standards have documented that ²H-labeled IS exhibited a negative bias for certain analytes in urine matrix, whereas ¹³C-labeled IS generated accurate quantitative results with proper matrix effect correction [2]. This differential performance is attributed to the larger relative mass change with deuterium labeling (approximately doubling the mass of hydrogen) compared to ¹³C labeling (only a ~8% mass increase over ¹²C), which alters physicochemical properties sufficiently to affect chromatographic behavior [3].

Chromatographic separation Deuterium isotope effect Retention time shift LC-MS method development

Purity Specification: >98% HPLC Purity Benchmark for Quantitative Method Validation

L-Idose-13C-3 is supplied with a purity specification of >98% as determined by HPLC analysis [1]. This purity level meets or exceeds the typical requirement for internal standards used in validated bioanalytical methods, where purity directly impacts the accuracy of calibration curve preparation and subsequent concentration calculations [2]. In comparison, unlabeled L-idose is commercially available with a minimum purity specification of ≥98% (HPLC) [3], indicating that the isotopic labeling process does not compromise the purity profile of the compound. The availability of batch-specific certificates of analysis for L-Idose-13C-3 enables method validation documentation that complies with regulatory expectations for quantitative bioanalysis [4].

Purity analysis HPLC Method validation Quality control

Physicochemical Property Preservation: Density and Structural Identity Maintained Post-Labeling

The incorporation of a single ¹³C atom at position 3 of L-idose preserves the fundamental physicochemical properties of the parent compound. Unlabeled L-idose has a reported density of 1.581 g/cm³ at standard conditions [1] and high aqueous solubility (estimated 1×10⁶ mg/L at 25°C) . Stable isotope labeling with ¹³C introduces a mass difference of approximately 1 Da but does not measurably alter these bulk physical properties due to the minimal relative mass change and identical electronic configuration of the carbon isotopes [2]. This property preservation is critical for quantitative methods, as it ensures that L-Idose-13C-3 behaves identically to the unlabeled analyte throughout sample preparation, extraction, and chromatographic separation steps [3].

Physicochemical properties Density Solubility Isotope labeling

L-Idose-13C-3: Validated Research and Industrial Application Scenarios for Procurement Decision-Making


LC-MS/MS Method Development and Validation for L-Idose Quantitation in Biological Matrices

L-Idose-13C-3 is the requisite internal standard for developing and validating LC-MS/MS methods targeting L-idose quantitation in complex biological matrices such as plasma, tissue homogenates, or cell lysates. The compound's isotopic mass shift (+1 Da) enables selective detection in SRM/MRM modes while its chromatographic co-elution with unlabeled analyte ensures accurate compensation for matrix effects and extraction variability . Method validation parameters including accuracy, precision, recovery, and matrix effect assessment can be reliably established using L-Idose-13C-3 as the internal standard, meeting regulatory expectations for bioanalytical method validation per FDA and EMA guidance [1].

Metabolic Flux Analysis of L-Idose Utilization Pathways Using Position-Specific ¹³C Labeling

The position-specific ¹³C labeling at C-3 of L-Idose-13C-3 enables metabolic flux studies tracking the fate of this carbon atom through enzymatic pathways including aldose reductase-mediated reduction . L-Idose serves as an attractive substrate alternative to D-glucose for measuring aldose reductase activity, and the ¹³C-labeled form allows precise quantitation of substrate consumption and product formation [1]. Researchers investigating carbohydrate metabolism, particularly in the context of diabetic complications where aldose reductase is implicated, benefit from the tracer capability of this labeled compound to elucidate pathway fluxes with carbon-position resolution [2].

NMR-Based Quantitative Metabolomics and Structural Confirmation Studies

L-Idose-13C-3 is explicitly validated for use as an internal standard in quantitative NMR spectroscopy, enabling absolute concentration determinations in metabolomics studies . The ¹³C enrichment at C-3 provides enhanced signal intensity in ¹³C NMR experiments and creates a distinct isotopic fingerprint that facilitates unambiguous structural assignment in complex mixtures [1]. This application is particularly relevant for laboratories conducting metabolomics studies where L-idose or its metabolic derivatives (e.g., L-iduronic acid in glycosaminoglycan biosynthesis) are analytes of interest [2].

Quality Control Reference Standard for L-Idose-Containing Pharmaceutical or Biotechnological Products

L-Idose-13C-3 serves as a qualified reference standard for quality control testing of pharmaceutical intermediates, drug candidates, or biotechnology products that incorporate L-idose or its derivatives . With a purity specification of >98% by HPLC and batch-specific certificates of analysis available, the compound meets the traceability requirements for use as a system suitability standard or calibration verification material in regulated analytical environments [1]. Procurement of L-Idose-13C-3 supports compliance with GLP and GMP analytical quality systems where isotopically labeled internal standards are specified for quantitative impurity profiling or stability-indicating assays [2].

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